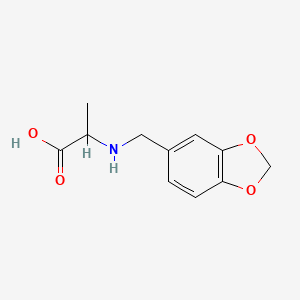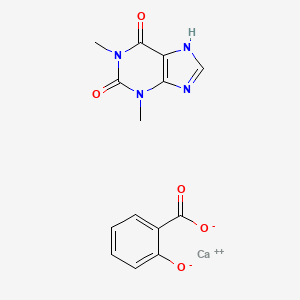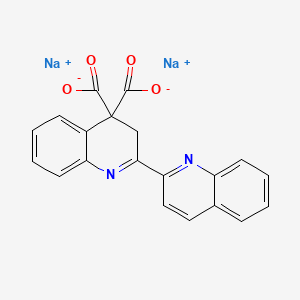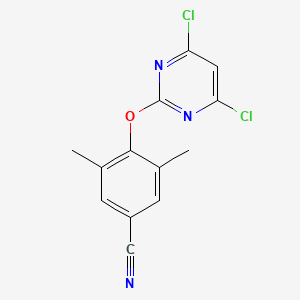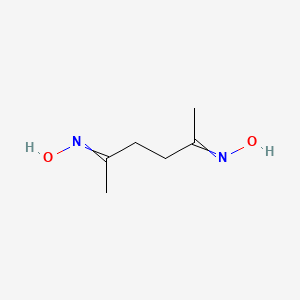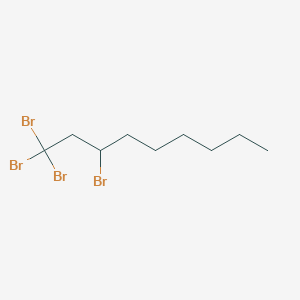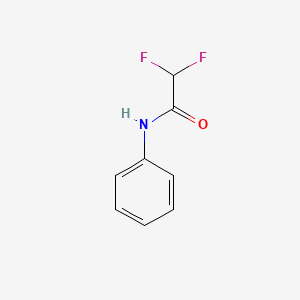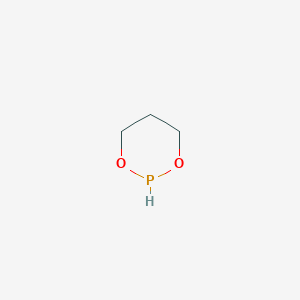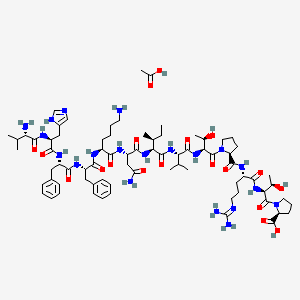
Myelin Basic Protein (87-99) Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myelin Basic Protein (87-99) Acetate is an encephalitogenic peptide that induces basic protein-specific T cell proliferation. This compound is particularly significant in the study of multiple sclerosis, as it causes a Th1 polarization in peripheral blood mononuclear cells .
Métodos De Preparación
The preparation of Myelin Basic Protein (87-99) Acetate involves several steps. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300) and Tween 80, and finally adding distilled water to achieve the desired concentration . Industrial production methods typically involve similar steps but on a larger scale, ensuring purity and consistency.
Análisis De Reacciones Químicas
Myelin Basic Protein (87-99) Acetate undergoes various chemical reactions, including phosphorylation, which modulates its protein-membrane and protein-protein interactions . This compound can also participate in binding to SH3-domains and sequestration of phosphoinositides . Common reagents used in these reactions include phosphatases and kinases, with major products being phosphorylated derivatives of the protein.
Aplicaciones Científicas De Investigación
Myelin Basic Protein (87-99) Acetate is extensively used in scientific research, particularly in the study of multiple sclerosis. It is used to induce experimental allergic encephalomyelitis in animal models, which helps researchers understand the pathogenesis of multiple sclerosis . Additionally, this compound is used to study T cell proliferation and Th1 polarization in peripheral blood mononuclear cells . Its role in the central nervous system makes it a valuable tool in neuroscience research .
Mecanismo De Acción
The mechanism of action of Myelin Basic Protein (87-99) Acetate involves its interaction with T cells, leading to their proliferation and polarization towards a Th1 response . This compound acts as an autoantigen, triggering an immune response that mimics the pathological conditions observed in multiple sclerosis . The molecular targets include T cell receptors and various signaling pathways involved in immune response modulation .
Comparación Con Compuestos Similares
Myelin Basic Protein (87-99) Acetate is unique due to its specific sequence and its ability to induce a strong immune response. Similar compounds include other myelin basic protein peptides, such as Myelin Basic Protein (1-11) and Myelin Basic Protein (68-82), which also play roles in inducing experimental allergic encephalomyelitis but differ in their amino acid sequences and specific immune responses .
Propiedades
Fórmula molecular |
C76H118N20O19 |
|---|---|
Peso molecular |
1615.9 g/mol |
Nombre IUPAC |
acetic acid;(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C74H114N20O17.C2H4O2/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3;1-2(3)4/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81);1H3,(H,3,4)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-;/m0./s1 |
Clave InChI |
PUDBAMPCZZUCLI-XVWGFEIOSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](C(C)C)N.CC(=O)O |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


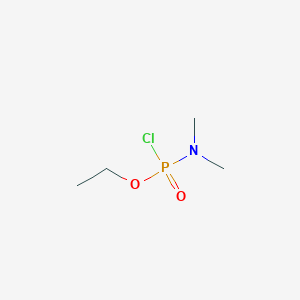
![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)


![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
